(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.71. The purity is usually 95%.
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Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes :
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid is used as a surfactant for carbon nanotubes. These surfactants can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues :
- This compound is involved in the synthesis of oligomers from sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These oligomers vary in length and have applications in biochemical research (Gregar & Gervay-Hague, 2004).
Facilitating Solid-Phase Synthesis in Peptide Amides :
- It is used in the synthesis of N-alkylhydroxamic acids via solid-phase approaches. This application is significant in the field of peptide synthesis and drug development (Mellor & Chan, 1997).
Enhancing Peptide Bond Protection in Synthesis :
- The compound plays a role in improving the synthesis of peptides by acting as a reversible protecting group for amide bonds. This is crucial in preventing interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
In the Synthesis of Mimics of O-Linked Glycopeptides :
- This compound is synthesized and incorporated into peptides for the efficient synthesis of glycoconjugates, which are structurally similar to natural glycopeptides. This has implications in the study of glycoproteins and glycobiology (Carrasco et al., 2006).
Synthesis of N-Fluorenylmethoxycarbonyl-O-Tert-Butyl-N-Methyltyrosine for Biomedical Research :
- The compound is used in the synthesis of Fmoc-protected amino acids, playing a significant role in the design and development of novel hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDIRBPZCFMAZ-DHUJRADRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid |
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